2-(Aminomethyl)-6-methylpyridin-4-OL
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Overview
Description
2-(Aminomethyl)-6-methylpyridin-4-OL is an organic compound with the molecular formula C7H10N2O It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-6-methylpyridin-4-OL can be achieved through several methods. One common approach involves the reaction of 2-methyl-6-nitropyridine with formaldehyde and ammonia, followed by reduction of the nitro group to an amino group. This method typically requires a catalyst such as palladium on carbon and hydrogen gas under pressure .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-6-methylpyridin-4-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
2-(Aminomethyl)-6-methylpyridin-4-OL has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-6-methylpyridin-4-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(Aminomethyl)pyridine: A similar compound with a different substitution pattern on the pyridine ring.
6-Methylpyridin-4-OL: Lacks the aminomethyl group but shares the pyridine core structure.
4-Aminomethyl-2-methylpyridine: Another derivative with a different substitution pattern .
Uniqueness
2-(Aminomethyl)-6-methylpyridin-4-OL is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C7H10N2O |
---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
2-(aminomethyl)-6-methyl-1H-pyridin-4-one |
InChI |
InChI=1S/C7H10N2O/c1-5-2-7(10)3-6(4-8)9-5/h2-3H,4,8H2,1H3,(H,9,10) |
InChI Key |
SHIUTNHCIPNZED-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C=C(N1)CN |
Origin of Product |
United States |
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